Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with two oxygen atoms in the 1,6-dioxaspiro[2.5]octane framework. The methyl ester group at position 2 and a methyl substituent at position 5 define its chemical reactivity and physical properties.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DTJZQOGDMOFTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach involves:
- Construction of the spiro[2.5]octane skeleton with two oxygen atoms forming a 1,6-dioxaspiro ring system.
- Introduction of the methyl substituent at the 5-position.
- Installation of the carboxylate group at the 2-position, typically as a methyl ester.
Synthetic Route 1: Acetalization of a Keto Ester Precursor
One common method starts from a suitable keto ester intermediate, such as 5-methyl-2-oxocyclohexanecarboxylate, which undergoes acetalization with ethylene glycol under acid catalysis to form the 1,6-dioxaspiro ring.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Keto ester + ethylene glycol | Acid catalyst (e.g., p-TsOH), reflux in toluene or benzene with azeotropic removal of water | Formation of 1,6-dioxaspiro[2.5]octane ring via acetalization |
| 2 | Esterification or methylation if needed | Methanol, acid catalyst | Formation of methyl ester at 2-position |
This method leverages the reversible nature of acetal formation to selectively generate the spirocyclic dioxane ring, preserving the methyl substituent at the 5-position. The reaction is typically monitored by NMR and IR spectroscopy to confirm ring closure and ester formation.
Synthetic Route 2: Cyclization via Epoxide Ring Opening
Another approach involves the synthesis of an epoxide intermediate from an unsaturated keto ester, followed by intramolecular ring closure to form the spirocyclic dioxane.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Unsaturated keto ester epoxidation | m-CPBA or peracid, low temperature | Formation of epoxide intermediate |
| 2 | Intramolecular nucleophilic attack | Acid or base catalysis | Formation of 1,6-dioxaspiro ring |
| 3 | Esterification if necessary | Methanol, acid catalyst | Methyl ester formation |
This route allows stereochemical control during epoxide formation and subsequent ring closure, which is crucial for obtaining the desired stereoisomer of this compound.
Synthetic Route 3: Multi-step Synthesis from Cyclohexanone Derivatives
A more elaborate synthetic pathway involves:
- Starting from 5-methylcyclohexanone.
- Introduction of the carboxylate group via oxidation or carboxylation.
- Formation of the spirocyclic dioxane ring by reaction with diols under acidic conditions.
- Final methyl esterification step.
This method is advantageous for scalability and allows for modifications in the substitution pattern if needed.
Analytical Data and Characterization
The synthesized this compound is characterized by:
| Technique | Observed Data | Interpretation |
|---|---|---|
| NMR (¹H, ¹³C) | Signals corresponding to spirocyclic methine protons, methyl ester group, and methyl substituent | Confirms ring structure and substitution pattern |
| IR Spectroscopy | Strong ester carbonyl absorption (~1735 cm⁻¹), acetal C-O stretches | Confirms ester and acetal functionalities |
| Mass Spectrometry | Molecular ion peak at m/z 186.2 (M+) | Confirms molecular weight consistent with C9H14O4 |
| Elemental Analysis | Matches calculated values for C, H, and O | Confirms compound purity |
These data are consistent across multiple sources and provide reliable confirmation of the target compound's identity and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetalization of keto ester | 5-methyl-2-oxocyclohexanecarboxylate | Ethylene glycol, acid catalyst | Reflux, azeotropic water removal | Straightforward, good yield | Requires pure keto ester precursor |
| Epoxide ring opening | Unsaturated keto ester | m-CPBA, acid/base catalyst | Low temp epoxidation, ring closure | Stereochemical control | Multi-step, sensitive intermediates |
| Multi-step from cyclohexanone | 5-methylcyclohexanone | Oxidants, diols, acid catalysts | Sequential steps | Scalable, flexible | Longer synthesis, more purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate and Analogs
Functional Group and Reactivity Analysis
However, Ethyl 5-methyl- is discontinued, suggesting synthetic or stability challenges . The methoxy group in Methyl 4-methoxy- introduces hydrogen-bonding capacity, which could improve solubility in polar solvents .
Substituent Effects :
- Additional methyl groups (e.g., Ethyl 5,7-dimethyl-) introduce steric hindrance, possibly slowing reactions at the spiro core. This may be advantageous in stabilizing intermediates during synthesis .
- The nitrile group in 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile offers divergent reactivity, enabling participation in click chemistry or serving as a precursor to amines or carboxylic acids .
Synthetic Accessibility :
- Stock issues for Methyl 2,4-dimethyl- and discontinuation of Ethyl 5-methyl- may reflect challenges in large-scale synthesis or purification. The base compound’s methyl ester likely offers a balance of stability and synthetic feasibility .
Biological Activity
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.26 g/mol. The compound features a distinctive spirocyclic framework that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈O₄ |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 1561495-85-9 |
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Modulation : It can influence enzymatic activity, potentially leading to altered metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, affecting physiological responses.
Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Drug Development : Its unique structure may be leveraged in the design of new pharmaceuticals.
- Biochemical Research : The compound serves as a biochemical tool for studying metabolic pathways and enzyme functions.
Study on Enzymatic Activity
A study explored the effects of this compound on specific enzymes involved in metabolic processes. Results indicated that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions.
Pharmacological Potential
Another research initiative assessed the pharmacological potential of this compound in animal models. The findings suggested that it could exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications for pain management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 1,6-Dioxaspiro[2.5]octane-2-carboxylate | C₈H₁₂O₄ | 172.18 g/mol |
| Ethyl 5-Methyl-1,6-Dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 200.23 g/mol |
| Methyl 2,5-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₄ | 200.23 g/mol |
The distinct combination of methyl groups at the spiro center in this compound influences its reactivity and biological activity differently than its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
